molecular formula C9H6Cl2NO3- B1231229 N-(3,4-dichlorophenyl)malonamate

N-(3,4-dichlorophenyl)malonamate

Cat. No.: B1231229
M. Wt: 247.05 g/mol
InChI Key: JEFJREKVJYACNK-UHFFFAOYSA-M
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Description

N-(3,4-Dichlorophenyl)malonamate is a malonamic acid derivative synthesized via the enzymatic reaction catalyzed by EC 2.3.1.114 (malonyl-CoA:3,4-dichloroaniline N-malonyltransferase). This enzyme transfers a malonyl group from malonyl-CoA to 3,4-dichloroaniline, yielding CoA and this compound . The compound’s structure features a malonamate backbone linked to a 3,4-dichlorophenyl group, which is critical for its biochemical interactions. It is implicated in pesticide metabolism and enzymatic pathways, though its specific applications are less documented compared to analogs like propanil or linuron metabolites.

Properties

Molecular Formula

C9H6Cl2NO3-

Molecular Weight

247.05 g/mol

IUPAC Name

3-(3,4-dichloroanilino)-3-oxopropanoate

InChI

InChI=1S/C9H7Cl2NO3/c10-6-2-1-5(3-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)/p-1

InChI Key

JEFJREKVJYACNK-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1NC(=O)CC(=O)[O-])Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC(=O)[O-])Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Dichlorophenyl-Substituted Amides and Ureas

N-(3,4-Dichlorophenyl) Propanamide (Propanil)
  • Structure : Propanil substitutes the malonamate group with a propanamide chain.
  • Application : A widely used herbicide targeting grasses and broadleaf weeds.
  • Key Difference : The propanamide moiety enhances lipophilicity, improving membrane permeability compared to the polar malonamate group in N-(3,4-dichlorophenyl)malonamate .
Linuron Metabolites

Linuron degradation produces analogs like N-(3,4-dichlorophenyl)-N´-methylurea and N-(3,4-dichlorophenyl)urea .

  • Activity : Urea derivatives act as herbicide metabolites but exhibit lower bioactivity than parent compounds.
N-(3,5-Dichlorophenyl) Derivatives (e.g., Iprodione Metabolite)

Heterocyclic Dichlorophenyl Derivatives

Compounds like N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine (38% yield) and N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine (27% yield) demonstrate the integration of dichlorophenyl groups into complex heterocycles .

  • Synthetic Challenges : Lower yields (27–84%) reflect steric and electronic hurdles in coupling dichlorophenyl groups to rigid heterocyclic cores.

MAO-B Inhibitors with 3,4-Dichlorophenyl Moieties

Indole-based inhibitors (e.g., thiourea-linked 3,4-dichlorophenyl derivatives) show >100-fold selectivity for MAO-B over MAO-A .

  • Key Advantage : The 3,4-dichlorophenyl group enhances hydrophobic interactions within the MAO-B active site, outperforming alkyl substituents.
  • Contrast with Malonamate : Unlike malonamate’s enzymatic substrate role, these inhibitors block catalytic activity via competitive binding.

Polymer Precursors: 3-Chloro-N-phenyl-phthalimide

  • Functional Difference : The phthalimide core enables thermal stability in polymers, contrasting with malonamate’s metabolic or catalytic roles.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Bioactivity/Application Synthesis Yield (If Available)
This compound Malonamate Carboxylate, dichlorophenyl Enzyme substrate (EC 2.3.1.114) N/A
Propanil Propanamide Amide, dichlorophenyl Herbicide Industrial scale
Linuron Metabolite (N-(3,4-DCP)urea) Urea Urea, dichlorophenyl Herbicide degradation product N/A
MAO-B Inhibitor (Thiourea derivative) Indole-thiourea Thiourea, dichlorophenyl Neuroprotective agent Not reported
N-[3-(3,4-DCP)-1H-indazol-5-yl]quinolin-4-amine Indazole-quinoline Indazole, dichlorophenyl Kinase inhibition candidate 38%
3-Chloro-N-phenyl-phthalimide Phthalimide Imide, chlorophenyl Polyimide monomer High purity required

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dichlorophenyl)malonamate
Reactant of Route 2
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